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Compound of Interest

Compound Name: RIP2 kinase inhibitor 1

Cat. No.: B607818 Get Quote

Technical Support Center: GSK583 In Vivo
Studies
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

variability in in vivo studies with GSK583, a potent and selective RIPK2 kinase inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is GSK583 and what is its primary mechanism of action?

A1: GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2

(RIPK2), with an IC50 of 5 nM.[1][2] Its primary mechanism of action is the inhibition of RIPK2

kinase activity, which is a central component of the innate immune system. This inhibition

blocks downstream signaling following the activation of the pattern recognition receptors NOD1

and NOD2, subsequently leading to reduced production of inflammatory cytokines like TNF-α

and IL-6.[3] GSK583 has been shown to potently inhibit MDP-stimulated TNF-α production in

primary human monocytes with an IC50 of 8 nM.[1][2]

Q2: Why am I observing significant variability in the efficacy of GSK583 in my in vivo animal

models?
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A2: Variability in the in vivo efficacy of GSK583 is a known issue and a primary reason it was

ultimately designated as a preclinical tool compound rather than a clinical drug candidate.[1][4]

This variability can be attributed to its suboptimal pharmacokinetic (PK) and pharmacodynamic

(PD) profile.[4][5] Specifically, GSK583 exhibits low clearance, moderate volumes of

distribution, and moderate oral bioavailability in both rats and mice.[1][6] These factors can lead

to inconsistent systemic exposure and, consequently, variable target engagement and efficacy

between individual animals and different study cohorts.

Q3: Are there any known off-target effects of GSK583 that could contribute to experimental

variability?

A3: Yes, GSK583 has documented off-target activity. A significant off-target effect is the

inhibition of the hERG ion channel, which was a key factor limiting its further development as a

drug candidate.[5][6] While GSK583 shows excellent selectivity across a large panel of

kinases, this hERG activity can introduce confounding effects and contribute to variability,

particularly at higher concentrations.[1]

Q4: What are the expected IC50 values for GSK583 in different assays?

A4: The IC50 values for GSK583 can vary depending on the assay system. Below is a

summary of reported values:
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Assay Type Target/Stimulus System Reported IC50

Cell-free Kinase

Assay
RIPK2 - 5 nM[1][2]

Cell-based Assay
MDP-stimulated TNF-

α production

Primary Human

Monocytes
8 nM[1][2]

Cell-based Assay
MDP-induced TNF-α

production
Human Whole Blood 237 nM[2]

Cell-based Assay
MDP-induced TNF-α

production
Rat Whole Blood 133 nM[2]

Explant Culture
TNF-α and IL-6

production

Human Crohn's

Disease and

Ulcerative Colitis

Biopsies

~200 nM[1][6]

Q5: Has GSK583 been used successfully in any in vivo models?

A5: Despite its limitations, GSK583 has been used as a tool compound to validate the

biological pathway in murine in vivo models and ex vivo human disease biopsy tissues.[4] For

instance, it has been shown to suppress prostate cancer metastasis in a mouse model when

administered daily by oral gavage.[7] However, researchers should be aware of the potential

for variability and carefully design studies to account for its pharmacokinetic properties.
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Observed Issue Potential Cause Recommended Action

High inter-animal variability in

therapeutic response.

Inconsistent oral bioavailability

and systemic exposure due to

GSK583's moderate oral

bioavailability and variable

metabolism.[1][6]

- Consider alternative routes of

administration (e.g.,

intravenous) to bypass

absorption variability, if feasible

for the experimental design. -

Increase the number of

animals per group to improve

statistical power and account

for individual variations. -

Conduct pilot PK studies in

your specific animal model to

determine the optimal dosing

regimen and timing for

achieving desired plasma

concentrations.

Lack of dose-dependent

efficacy.

Saturation of absorption or

rapid metabolism at higher

doses. The complex PK/PD

relationship may not be linear.

[4][5]

- Perform dose-range finding

studies with PK analysis at

each dose level to establish

the exposure-response

relationship in your model. -

Evaluate target engagement at

different doses and time points

by measuring downstream

biomarkers (e.g., p-RIPK2,

cytokine levels in tissue).
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Unexpected adverse effects or

mortality.

Off-target effects, particularly

hERG channel inhibition,

especially at higher doses.[5]

[6]

- Reduce the dose of GSK583.

- Monitor for signs of toxicity

and consider excluding

animals that show adverse

events from the efficacy

analysis, with appropriate

justification. - If possible, use a

more selective RIPK2 inhibitor

with a better safety profile if the

experimental goals allow.

Discrepancy between in vitro

potency and in vivo efficacy.

Poor translation of in vitro IC50

to in vivo efficacy due to the

unfavorable pharmacokinetic

properties of GSK583.[6][8]

- Do not rely solely on in vitro

potency to select in vivo

doses. - Utilize ex vivo assays

on tissues from treated

animals to confirm target

inhibition at the site of action. -

Correlate plasma or tissue

drug concentrations with

pharmacodynamic markers of

RIPK2 inhibition.

Experimental Protocols
General Protocol for In Vitro Cellular Assay (adapted from literature)

Cell Culture: Plate primary human monocytes in appropriate cell culture plates and media.

Pre-treatment: Pre-incubate the cells with varying concentrations of GSK583 (e.g., 0.1 nM to

10 µM) for 30 minutes.[1]

Stimulation: Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), for

6 hours to induce cytokine production.[1]

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration

of TNF-α or other relevant cytokines using an immunoassay (e.g., ELISA).
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Data Analysis: Calculate the percent inhibition of cytokine production at each GSK583

concentration and determine the IC50 value.

Visualizations
Signaling Pathway of RIPK2 Inhibition by GSK583
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In Vivo Study Workflow

Select Animal Model
(e.g., Mouse model of IBD)

Randomize Animals into Groups
(Vehicle, GSK583 doses)

Administer GSK583
(e.g., oral gavage)

Monitor Disease Progression
& Animal Welfare

Endpoint Analysis
(e.g., tissue collection)

Pharmacokinetic/Pharmacodynamic
Analysis

Statistical Analysis
of Efficacy Data

In Vivo Variability

Poor PK/PD Profile

Moderate Oral Bioavailability Low Clearance Moderate Volume of Distribution

Off-Target Effects
(hERG inhibition)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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